molecular formula C19H26N2O3S2 B2831338 (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide CAS No. 1798397-43-9

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide

Cat. No.: B2831338
CAS No.: 1798397-43-9
M. Wt: 394.55
InChI Key: SEAJXYTXVYNSDU-RUDMXATFSA-N
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Description

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel primarily activated by cold temperatures and cooling agents like menthol, and it plays a critical role in thermosensation and cold-induced pain signaling. This compound exhibits high binding affinity and functional antagonism, effectively inhibiting channel activation by its native agonists. Its research value is particularly significant in the fields of pain and sensory neurobiology , where it is used to probe the physiological and pathophysiological roles of TRPM8 in cold sensation and to investigate potential novel mechanisms for analgesic therapy . Beyond sensory biology, this acrylamide derivative has emerged as a key pharmacological tool in cancer research . Studies have demonstrated that TRPM8 is expressed in various malignancies, including prostate, pancreatic, and breast cancers, where it is implicated in regulating cell proliferation, migration, and survival. The application of this specific antagonist allows researchers to dissect the oncogenic signaling pathways dependent on TRPM8 activity and to evaluate its potential as a therapeutic target for oncology . Its well-defined mechanism of action makes it an essential compound for high-throughput screening assays and for validating target engagement in cellular and in vivo disease models.

Properties

IUPAC Name

(E)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S2/c1-25-17-5-2-15(3-6-17)4-9-19(22)20-14-16-10-12-21(13-11-16)26(23,24)18-7-8-18/h2-6,9,16,18H,7-8,10-14H2,1H3,(H,20,22)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAJXYTXVYNSDU-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopropylsulfonyl group: This step may involve sulfonylation reactions using reagents like cyclopropylsulfonyl chloride.

    Attachment of the acrylamide moiety: This can be done through amide bond formation reactions, often using coupling reagents such as EDCI or DCC.

    Addition of the methylthio group: This step might involve thiolation reactions using methylthiolating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acrylamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, potentially modifying the cyclopropylsulfonyl group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling reagents: EDCI, DCC.

Major Products Formed

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Modified piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Medicine

In medicine, this compound might be investigated for its therapeutic potential in treating diseases. Its unique structure could interact with biological targets in novel ways.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with receptors to modulate their activity.

    Pathway interference: Disrupting specific biochemical pathways.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table compares key structural elements and properties of the target compound with analogous acrylamide derivatives from literature:

Compound Name / ID Core Structure Key Substituents Molecular Formula (Hill Notation) Notable Features
Target Compound Piperidine-acrylamide Cyclopropylsulfonyl, 4-(methylthio)phenyl C₁₉H₂₄N₂O₃S₂ (estimated) High lipophilicity (methylthio), steric bulk (cyclopropylsulfonyl)
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide Oxazolone-derived acrylamide 4-Nitrophenyl, p-tolyl C₂₄H₂₄N₄O₄ Electron-withdrawing nitro group; dual acrylamide linkages
Acryloylfentanyl Piperidine-anilinopiperidine Phenethyl, phenyl C₂₃H₂₇N₃O Opioid receptor affinity; unsaturated acrylamide as fentanyl analog
(E)-2-(4-Methoxyphenyl)-N-(2-pyridyl)-3-(2-pyridylamino)acrylamide Pyridine-acrylamide 4-Methoxyphenyl, pyridyl C₂₀H₁₈N₄O₂ Hydrogen-bonding pyridyl groups; methoxy enhances solubility
(E)-2-cyano-N-(quinolin-8-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide Cyano-acrylamide Trifluoromethylphenyl, quinoline C₂₉H₁₉F₃N₄O₂ Strong electron-withdrawing cyano and CF₃ groups; aromatic furan

Research Findings and Limitations

  • Contradictions in Substituent Effects :

    • Nitro groups () may improve potency in oxidative environments but reduce metabolic stability compared to methylthio .
    • The cyclopropylsulfonyl group’s steric bulk could hinder target engagement relative to smaller substituents like methoxy () .
  • Data Gaps: No direct pharmacological data for the target compound exists in the provided evidence; comparisons rely on structural extrapolation.

Q & A

Basic Research Questions

Q. What are the key structural features of (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide, and how do they influence its reactivity?

  • Methodological Answer : The compound contains a piperidine ring modified with a cyclopropylsulfonyl group, an acrylamide backbone, and a 4-(methylthio)phenyl substituent. The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions, while the acrylamide moiety contributes to hydrogen bonding and π-π stacking in biological interactions. The methylthio group on the phenyl ring increases lipophilicity, impacting membrane permeability. Structural characterization via 1H^1H NMR (e.g., δ 8.22 ppm for NHCO in similar acrylamides) and 13C^{13}C NMR (e.g., carbonyl signals at ~167 ppm) confirms regiochemistry .

Q. What synthetic strategies are commonly employed for constructing the acrylamide core in this compound?

  • Methodological Answer : The acrylamide core is typically synthesized via a coupling reaction between a carboxylic acid derivative (e.g., α-bromoacrylic acid) and an amine-containing intermediate. Key steps include:

  • Activation of the acid using EDCI in DMF under ice-cooling to minimize side reactions.
  • Purification via column chromatography (e.g., ethyl acetate/petroleum ether gradients) to isolate the (E)-isomer.
  • Yield optimization through solvent selection (e.g., dichloromethane for sulfonylation) and stoichiometric control of reagents .

Q. How is the purity and identity of this compound validated in synthetic workflows?

  • Methodological Answer : Purity is assessed using HPLC with UV detection (λmax ~255 nm for acrylamide derivatives). Identity is confirmed via:

  • High-resolution mass spectrometry (HRMS) to match theoretical and observed molecular weights.
  • Elemental analysis (C, H, N, S) to validate composition within ±0.4% deviation.
  • Melting point consistency (e.g., 175–177°C for analogous compounds) to rule out polymorphic impurities .

Advanced Research Questions

Q. How can researchers optimize the yield during the coupling step of the piperidine-sulfonyl and acrylamide moieties?

  • Methodological Answer : Yield optimization involves:

  • Solvent screening : Polar aprotic solvents like DMF improve solubility of intermediates but may require low temperatures (−10°C) to suppress hydrolysis.
  • Catalyst use : DMAP (4-dimethylaminopyridine) can accelerate coupling efficiency.
  • Stoichiometry : A 1.2:1 molar ratio of acid to amine ensures complete reaction while minimizing excess reagent removal challenges .

Q. What analytical techniques are critical for confirming the stereochemistry of the acrylamide double bond?

  • Methodological Answer : The (E)-configuration is confirmed via:

  • 1H^1H NMR coupling constants (J=15.9HzJ = 15.9 \, \text{Hz} for trans-alkene protons in similar compounds).
  • NOESY spectroscopy to detect spatial proximity between the acrylamide carbonyl and aromatic protons.
  • X-ray crystallography (where feasible) for unambiguous assignment, as demonstrated in structurally related acrylamides .

Q. How can discrepancies in biological activity data between synthetic batches be systematically investigated?

  • Methodological Answer : Contradictions may arise from:

  • Purity variations : Implement HPLC-MS to detect trace impurities (e.g., unreacted starting materials).
  • Conformational differences : Use dynamic light scattering (DLS) to assess aggregation states.
  • Batch-specific degradation : Stability studies under varying pH/temperature conditions (e.g., 25°C vs. −20°C storage) can identify labile functional groups .

Q. What strategies mitigate competing side reactions during sulfonylation of the piperidine ring?

  • Methodological Answer :

  • Protecting groups : Temporarily block reactive amines with Boc (tert-butoxycarbonyl) before sulfonylation.
  • Controlled reagent addition : Slow addition of sulfonyl chlorides in dichloromethane at 0°C reduces exothermic side reactions.
  • Workup optimization : Quenching with aqueous NaHCO3 removes excess sulfonyl chloride, minimizing over-sulfonylation .

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the cyclopropylsulfonyl group?

  • Methodological Answer :

  • Synthesize analogs with substituents like methylsulfonyl or phenylsulfonyl and compare bioactivity.
  • Use molecular docking simulations to assess sulfonyl group interactions with target proteins (e.g., hydrogen bonding with kinase active sites).
  • Evaluate metabolic stability via liver microsome assays, as cyclopropyl groups often resist oxidative degradation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s enzyme inhibition potency?

  • Methodological Answer :

  • Assay standardization : Compare IC50 values under identical conditions (e.g., ATP concentration in kinase assays).
  • Protein source validation : Use recombinant proteins from the same expression system (e.g., HEK293 vs. E. coli).
  • Control experiments : Test for off-target effects using selectivity panels (e.g., 100+ kinases) .

Tables for Key Data

Parameter Typical Values/Techniques References
Melting Point175–177°C (analogous acrylamides)
1H^1H NMR (NHCO signal)δ 8.22 ppm (t, J=5.5HzJ = 5.5 \, \text{Hz})
HPLC Purity≥98% (UV detection at 255 nm)
Yield Optimization80–85% via EDCI/DMF coupling

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